N-cyclohexyl-2-{[7-hydroxy-6-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a triazolo-triazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the triazolo-triazine core through cyclization reactions involving appropriate precursors such as hydrazines and nitriles. The subsequent steps involve the introduction of the methoxyphenyl and cyclohexyl groups through nucleophilic substitution and acylation reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields. Purification techniques such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazolo-triazine core to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolo-triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions are typically optimized to achieve selective transformations and high yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the triazolo-triazine core.
Scientific Research Applications
N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. The triazolo-triazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-3-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE
- N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific structural features, such as the presence of the methoxyphenyl group and the cyclohexyl group, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H22N6O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H22N6O3S/c1-28-14-9-7-12(8-10-14)16-17(27)21-18-22-23-19(25(18)24-16)29-11-15(26)20-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,20,26)(H,21,22,27) |
InChI Key |
NKMIBXVKANQMCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCCC4)NC2=O |
Origin of Product |
United States |
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